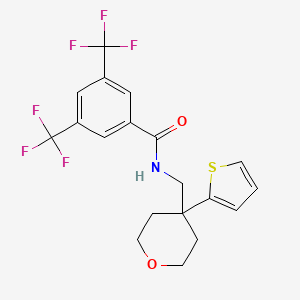

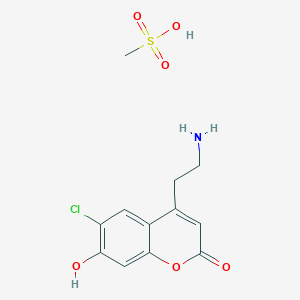

![molecular formula C17H12N2O3 B2789409 8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one CAS No. 902582-56-3](/img/structure/B2789409.png)

8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one” is a complex organic compound that likely belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a 5-membered ring structure, containing three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

While the specific synthesis process for “8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one” is not available, similar compounds such as Benzopyrano [2,3-c]pyrazoles can be synthesized using a one-pot, two-step route . This involves using salicylaldehydes, malononitrile, and phenyl hydrazines as substrates and Rhodamine-B as an organophotoredox catalyst in acetonitrile under visible light .科学研究应用

Synthesis of New Pyrano[2,3-c]pyrazole Derivatives

This compound is used in the synthesis of new pyrano[2,3-c]pyrazole derivatives . An efficient synthetic route from pyrazole-chalcones to novel 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones as 3-hydroxyflavone analogues is described .

Methylation of 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one

The methylation of 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one with methyl iodide in the presence of a base yielded a compound containing a 5-methoxy group .

Formation of Zwitterionic 6-(N-methylpyridinium)pyrano[2,3-c]pyrazol Derivative

The analogous reaction of 5-hydroxy-2-phenyl-6-(pyridin-4-yl)pyrano[2,3-c]pyrazol-4(2H)-one led to the zwitterionic 6-(N-methylpyridinium)pyrano[2,3-c]pyrazol derivative .

Formation of 5-trifloylsubstituted Compound

The treatment of 5-hydroxy-2,6-phenylpyrano[2,3-c]pyrazol-4(2H)-one with triflic anhydride afforded a 5-trifloylsubstituted compound . This was further used in carbon–carbon bond forming Pd-catalyzed coupling reactions to yield 5-(hetero)aryl- and 5-carbo-functionalized pyrano[2,3-c]pyrazoles .

Excited-State Intramolecular Proton Transfer (ESIPT) Reaction

The excited-state intramolecular proton transfer (ESIPT) reaction of 5-hydroxypyrano[2,3-c]pyrazoles from the 5-hydroxy moiety to the carbonyl group in polar protic, polar aprotic, and nonpolar solvents was observed, resulting in well-resolved two-band fluorescence .

Domino Knoevenagel–hetero-Diels–Alder (DKHDA) Reaction

In the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazoles, a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction was used .

未来方向

The future research directions for “8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one” could involve exploring its potential biological activities and developing more efficient synthesis methods. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry, drug discovery, and other fields .

属性

IUPAC Name |

8-methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-14-9-5-6-11-10-13-16(22-15(11)14)18-19(17(13)20)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATUYNYKDFYZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

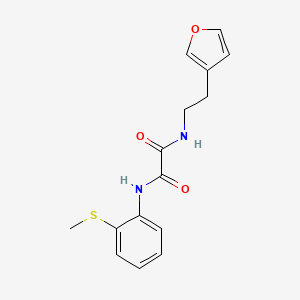

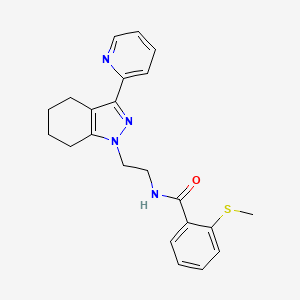

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2789331.png)

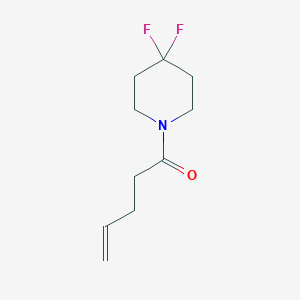

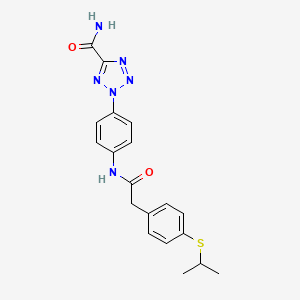

![N-butyl-2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2789336.png)

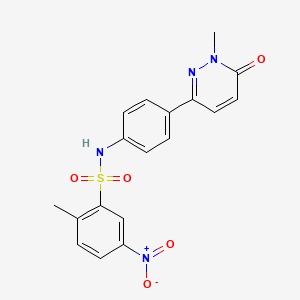

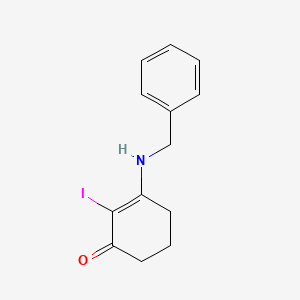

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2789337.png)

![Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate](/img/structure/B2789342.png)

![(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2789344.png)

![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2789346.png)